Product packaging for I-Admp-platinum(Cat. No.:CAS No. 129241-79-8)

I-Admp-platinum

Cat. No.: B141591
CAS No.: 129241-79-8
M. Wt: 390.1 g/mol
InChI Key: ICLRFFUEEPHKNV-UHFFFAOYSA-L
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Description

Contextualization of Platinum-Based Complexes in Chemical Biology and Inorganic Chemistry

Platinum-based complexes represent a cornerstone in the fields of inorganic chemistry and chemical biology, largely due to the profound impact of compounds like cisplatin (B142131) on cancer therapy. nih.gov The discovery of cisplatin's cytotoxic properties initiated extensive research into metal-based therapeutic agents. nih.gov These coordination compounds, typically featuring a central metal atom bonded to a group of surrounding molecules or ions known as ligands, are of great importance in biological systems. lookchem.cnnih.gov In nature, coordination compounds are vital; for example, chlorophyll (B73375) is a coordination complex of magnesium, and hemoglobin is a complex of iron. lookchem.cnnih.gov

In the laboratory and clinical settings, the unique chemical properties of platinum complexes allow them to interact with biological macromolecules. tandfonline.com The primary mechanism of action for many platinum-based anticancer agents involves binding to DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. ontosight.aimdpi.com Research in this area continually seeks to develop new platinum compounds with improved efficacy, a different spectrum of activity, and a better toxicity profile compared to established drugs. nih.govnih.gov This has led to the synthesis and evaluation of numerous analogues, modifying ligands to alter the compound's stability, solubility, and biological activity. rightanswerknowledge.com

Overview of Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum (I-Admp-platinum) as a Research Subject

Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum, also known as this compound, is a specific platinum(II) coordination complex that has been a subject of scientific investigation. ontosight.ainih.gov Its structure consists of a central platinum(II) ion coordinated to an ammine (NH3) ligand, two chloride (Cl-) ligands, and the organic ligand 1-(dimethylphosphinyl)methanamine, which binds to the platinum through its nitrogen atom. ontosight.ai The geometry of the complex is designated as (SP-4-3), indicating a specific stereoisomer. lookchem.cnontosight.ai

Table 1: Chemical Identity of this compound

PropertyDetails
Full Chemical Name Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum
Common Name This compound
Molecular Formula C3H12Cl2N2OPPt
Central Metal Platinum (Pt)
Ligands Ammine (NH3), Dichloro (Cl2), 1-(dimethylphosphinyl)methanamine
Stereochemistry (SP-4-3)

Research into this compound has focused on its biological activity, particularly in comparison to the widely used platinum drug, cisplatin. A key study investigated the compound's effect on DNA synthesis in L1210-leukemia-bearing mice. nih.gov In this research, this compound was referred to as "complex I" and was evaluated for its ability to inhibit the incorporation of radiolabeled thymidine (B127349) into the DNA of both cancerous and normal tissues. nih.gov

The findings indicated that this compound, like cisplatin, selectively inhibited DNA synthesis in the L1210 tumor cells more than in the host's normal tissues. nih.gov However, the biological response to this compound was distinct from that of cisplatin. Treatment with this compound resulted in an earlier recovery of DNA synthesis in the tumor cells compared to the prolonged block caused by cisplatin. nih.gov Furthermore, the study revealed that this compound was less toxic toward the normal tissues of the host, including the intestinal mucosa, bone marrow, spleen, liver, and kidney. nih.gov

Table 2: Summary of Comparative Research Findings (this compound vs. Cisplatin) nih.gov

ParameterThis compound ("Complex I")Cisplatin ("cis-DDP")
Effect on L1210 Tumor Cells Selective inhibition of DNA synthesis.Selective inhibition of DNA synthesis.
Recovery of DNA Synthesis in Tumor Cells Earlier recovery of thymidine incorporation observed.Complete block of thymidine incorporation for over 48 hours.
Effect on Normal Tissues (Intestinal Mucosa, Bone Marrow) Less toxic; allowed for reverse inhibition.More toxic; caused reverse inhibition.
Effect on Other Tissues (Spleen, Liver, Kidney) Less toxic than cisplatin.Inhibition of about 50% for up to 96 hours without reversal.

Academic Significance in the Development of Coordination Compounds for Biological Research

The investigation of this compound holds academic significance within the broader effort to design and synthesize novel coordination compounds for biological research. The development of new metal-based compounds is often driven by the desire to create molecules with more desirable biological properties than existing options. nih.gov The research on this compound is a clear example of this, as it was synthesized and evaluated specifically to compare its biological activity and toxicity against the benchmark platinum drug, cisplatin. nih.gov

The findings that this compound exhibited a different toxicity profile—specifically, lower toxicity towards several types of normal host cells—is a crucial aspect of this research. nih.gov A major goal in the development of platinum complexes is to dissociate the therapeutic effects from the toxic side effects that often limit their use. nih.govfrontiersin.org By modifying the ligand sphere of the platinum complex—in this case, by incorporating an aminophosphine-type ligand—researchers can systematically study how these structural changes influence biological outcomes. ontosight.ainih.gov Studies like the one involving this compound contribute valuable data to the field of medicinal inorganic chemistry, helping to build a deeper understanding of structure-activity relationships that can guide the design of future coordination compounds for biological applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H13Cl2N2OPPt B141591 I-Admp-platinum CAS No. 129241-79-8

Properties

CAS No.

129241-79-8

Molecular Formula

C3H13Cl2N2OPPt

Molecular Weight

390.1 g/mol

IUPAC Name

azane;dimethylphosphorylmethanamine;platinum(2+);dichloride

InChI

InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2

InChI Key

ICLRFFUEEPHKNV-UHFFFAOYSA-L

SMILES

CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2]

Synonyms

amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum
I-ADMP-Platinum

Origin of Product

United States

Coordination Chemistry and Structural Elucidation of I Admp Platinum

Ligand Design and Platinum Coordination Environment

The design of ligands is a cornerstone in the development of new platinum complexes with desired properties. beilstein-archives.orgnih.gov For platinum(II) complexes, which typically adopt a square planar geometry, the nature of the ligands significantly influences the electronic structure and reactivity of the metal center. libretexts.orgacs.orgquora.com In the case of I-Admp-platinum, the "I-Admp" ligand is presumed to be a chiral ligand, a common strategy in the design of platinum complexes to induce specific stereochemical outcomes. nih.govnih.gov The design of such chiral ligands can range from C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands, which can significantly modify the reactivity and selectivity of the platinum center. nih.gov

The coordination environment of the platinum atom in this compound would be dictated by the denticity and the donor atoms of the I-Admp ligand, as well as any other ancillary ligands present. Platinum(II) is a soft metal center, showing a preference for coordination with soft donor atoms like phosphorus and sulfur, but also forms stable complexes with nitrogen-donor ligands. uomustansiriyah.edu.iq The coordination of I-Admp to the platinum(II) center would likely result in a four-coordinate, square planar complex, a common geometry for d8 metal ions like Pt(II). uomustansiriyah.edu.iqlibretexts.org The stability and reactivity of the resulting complex would be influenced by factors such as the chelate ring size if I-Admp is a bidentate or polydentate ligand. acs.org

Stereochemical Considerations and Isomerism of Platinum(II) Complexes

The introduction of a chiral ligand such as I-Admp into a platinum(II) complex introduces several stereochemical considerations. The presence of a chiral center in the ligand can lead to the formation of diastereomers, which can have different physical and chemical properties. nih.govnih.gov For square planar complexes, geometric isomerism, specifically cis-trans isomerism, is a common feature. libretexts.orglibretexts.orgexam-corner.comstudymind.co.uk The arrangement of the I-Admp ligand and other ligands around the platinum center can result in either a cis or trans isomer, where like ligands are on the same or opposite sides of the complex, respectively. libretexts.orgsimply.science

These geometric isomers can exhibit distinct physical properties, such as solubility and crystal packing. libretexts.org For example, in other platinum complexes, the cis and trans isomers have been shown to have different solubilities. libretexts.org The stabilization of one isomer over the other can be influenced by weak intramolecular interactions, such as π-stacking or agostic interactions. nih.gov The biological activity of platinum complexes can also be profoundly affected by their stereochemistry, as different isomers can interact differently with biological macromolecules. nih.govnih.gov

In addition to geometric isomerism, the chiral nature of the I-Admp ligand can lead to optical isomerism if the resulting complex is chiral and not superimposable on its mirror image. simply.science The study of these different isomers is crucial for understanding the structure-activity relationships of this compound.

Table 1: Potential Isomers of a Hypothetical this compound Complex

Isomer TypeDescriptionPotential Impact
Geometric (cis/trans)Different spatial arrangement of ligands around the platinum center. libretexts.orglibretexts.orgexam-corner.comAffects physical properties like solubility and reactivity. libretexts.org
DiastereomersFormed when a chiral ligand coordinates to the metal center, creating multiple stereoisomers that are not mirror images. nih.govnih.govCan lead to differences in biological activity. nih.gov
EnantiomersNon-superimposable mirror images of a chiral complex. simply.scienceInteract differently with other chiral molecules. nih.gov

Advanced Structural Analysis Techniques Applied to this compound

The definitive structural elucidation of this compound would necessitate the use of advanced analytical techniques.

For a hypothetical crystal of this compound, X-ray diffraction analysis could confirm the square planar coordination around the platinum atom and establish the cis or trans configuration of the ligands. nih.govnih.gov The data obtained, such as unit cell dimensions, space group, and atomic coordinates, are crucial for a complete structural characterization. nih.govjocpr.com The interpretation of X-ray diffraction data involves analyzing the position and intensity of the diffraction peaks to determine the crystal structure. libretexts.orgyoutube.comstackexchange.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Complex

ParameterIllustrative Value
Chemical FormulaCxHyNzCl2Pt
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (Å3)1978.5
Z4

Spectroscopic techniques are indispensable for confirming the structure of coordination compounds in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. acs.org 1H NMR spectroscopy provides information about the protons in the I-Admp ligand, and their chemical environment can be affected by coordination to the platinum center. researchgate.netresearchgate.net

Of particular importance for platinum complexes is 195Pt NMR spectroscopy. wikipedia.orgdbpedia.orghuji.ac.il The 195Pt nucleus is NMR-active (spin I=1/2) with a natural abundance of about 33.8%. huji.ac.il 195Pt NMR chemical shifts span a very large range, making this technique highly sensitive to the electronic environment of the platinum atom, including its oxidation state and the nature of the coordinated ligands. wikipedia.orgnih.govnorthwestern.edu The coupling between 195Pt and other nuclei, such as 1H, 13C, 15N, and 31P, provides valuable structural information, including the identification of cis and trans isomers. wikipedia.orghuji.ac.il For instance, two-dimensional 1H-195Pt HMQC experiments can be used to correlate protons with the platinum nucleus. researchgate.netnorthwestern.edu

Table 3: Illustrative NMR Data for a Hypothetical this compound Complex

NucleusIllustrative Chemical Shift (δ, ppm)Illustrative Coupling Constant (J, Hz)
1H (ligand)1.0 - 9.03JPt-H = 25 - 90
195Pt-1500 to -2500 (for Pt(II))1JPt-N = 160 - 390

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net In the context of this compound, IR spectroscopy can confirm the coordination of the I-Admp ligand to the platinum center by observing shifts in the vibrational frequencies of the ligand's functional groups upon coordination. researchgate.net

Furthermore, the far-infrared region of the spectrum is particularly useful for observing the stretching frequencies of the platinum-ligand bonds, such as Pt-N and Pt-Cl. cdnsciencepub.com The number and position of these bands can provide evidence for the geometry of the complex. For example, cis and trans isomers of platinum complexes often exhibit different patterns of Pt-Cl stretching vibrations in their IR spectra. reddit.com A detailed analysis of the vibrational modes can provide a comprehensive understanding of the molecular structure. mdpi.comaip.orgnih.govnih.govacs.org

Table 4: Illustrative IR Data for a Hypothetical this compound Complex

Vibrational ModeIllustrative Frequency (cm-1)
ν(N-H) of I-Admp3100 - 3300
ν(C-H) of I-Admp2800 - 3000
ν(Pt-N)400 - 600
ν(Pt-Cl)300 - 350

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Interaction Mechanisms of I-Admp-platinum

The interaction with DNA is a critical event for platinum-based compounds. ontosight.ainih.gov This process begins with the complex entering the cell and undergoing aquation, where a labile ligand (such as chloride) is replaced by a water molecule, activating the compound for binding to nucleophilic sites on DNA. tandfonline.comlibretexts.orgrsc.org The subsequent formation of covalent adducts and the resulting structural distortions of the DNA helix are central to the compound's activity. researchgate.net

Platinum complexes form various types of adducts with DNA, with the specific types and their frequency influencing the biological outcome. The primary adducts are covalent cross-links. researchgate.netIntrastrand cross-links occur between two bases on the same DNA strand, while interstrand cross-links connect the two opposite strands of the DNA helix. aacrjournals.org

Research on a novel class of aminophosphine (B1255530) platinum(II) complexes, which are structurally related to this compound, reveals distinct patterns of DNA adduct formation compared to the well-studied compound cisplatin (B142131). nih.gov A bifunctional aminophosphine complex, cis-[PtCl2(Me2N(CH2)3PPh2-P)2] (referred to as Com1), was found to form adducts by coordinating to single adenine (B156593) or guanine (B1146940) residues and could also form cross-links between these bases. nih.gov Notably, compared to cisplatin, Com1 forms adducts more frequently at adenine residues and creates fewer bidentate lesions. nih.gov In contrast, a monofunctional aminophosphine complex, cis-[PtCl(C6H11NH(CH2)2PPh2-N,P)(C6H11NH(CH2)2PPh2-P)] (Com2), exclusively forms monodentate adducts at guanine residues. nih.gov This differs from cisplatin, which predominantly forms 1,2-intrastrand cross-links at d(GpG) and d(ApG) sequences. researchgate.net

CompoundAdduct Type(s)Regiospecificity (Preferred Binding Sites)Reference
Cisplatin (for comparison)1,2-Intrastrand, 1,3-Intrastrand, Interstrand Cross-linksPrimarily adjacent Guanines (d(GpG)), also d(ApG) researchgate.netaacrjournals.org
Bifunctional Aminophosphine Pt(II) Complex (Com1)Monodentate Adducts, Cross-links (fewer bidentate than cisplatin)Single Adenine or Guanine residues nih.gov
Monofunctional Aminophosphine Pt(II) Complex (Com2)Monodentate Adducts onlyGuanine residues nih.gov

The kinetics of DNA binding are fundamental to the efficacy of platinum drugs. For many platinum(II) complexes with leaving groups like chloride, the binding to DNA is a multi-step process. libretexts.orgrsc.org The initial, and often rate-determining, step is the aquation of the complex, where a chloride ligand is replaced by a water molecule. libretexts.orggazi.edu.tr This monoaqua species is highly reactive and rapidly coordinates to a nitrogen donor on a DNA base, forming a monofunctional adduct. libretexts.org The subsequent, slower step involves the aquation of the second chloride ligand, allowing for the formation of a bifunctional adduct (a cross-link). libretexts.org

Studies on aminophosphine platinum(II) complexes have shown that they coordinate to DNA faster than cisplatin, indicating that the specific ligands attached to the platinum center significantly influence the reaction kinetics. nih.govresearchgate.net

Compound/ClassKinetic FeatureRate-Determining Step (General)Reference
Cisplatin-like Pt(II) ComplexesSlower reaction with DNAAquation (loss of Cl-) to form the reactive monoaqua species nih.govlibretexts.org
Aminophosphine Pt(II) Complexes (Com1 & Com2)Coordinate to DNA faster than cisplatinNot explicitly determined, but overall reaction is faster nih.govresearchgate.net

The formation of platinum-DNA adducts induces significant local distortions in the DNA double helix. researchgate.netpsu.edu Cisplatin's characteristic 1,2-intrastrand cross-links are known to cause pronounced conformational changes, including a rigid bending of the DNA helix axis toward the major groove and localized unwinding. nih.gov These structural alterations are crucial as they are recognized by cellular proteins that mediate the drug's cytotoxic effects. nih.gov

The conformational changes induced by aminophosphine platinum(II) complexes can be markedly different. Adducts formed by the bifunctional complex Com1 result in conformational alterations that are "distinctly different" from those induced by cisplatin. nih.govresearchgate.net This suggests that the unique structure of the adducts leads to a different type of distortion in the DNA helix. In stark contrast, the monofunctional complex Com2, which only forms single-point attachments, has been shown to have very little influence on DNA conformation. nih.govresearchgate.net Some polynuclear platinum complexes that bind non-covalently can induce DNA compaction. rsc.orgrsc.org

CompoundEffect on DNA ConformationReference
Cisplatin (for comparison)Significant bending and unwinding of the DNA helix psu.edunih.gov
Bifunctional Aminophosphine Pt(II) Complex (Com1)Induces conformational alterations distinctly different from cisplatin nih.govresearchgate.net
Monofunctional Aminophosphine Pt(II) Complex (Com2)Little to no influence on DNA conformation nih.govresearchgate.net
Polynuclear Platinum Complexes (Non-covalent)Can cause efficient nuclear DNA compaction rsc.orgrsc.org

A primary consequence of the formation of platinum-DNA adducts is the inhibition of essential cellular processes that rely on the DNA template: replication and transcription. ontosight.ainih.govnih.gov The adducts act as physical roadblocks that stall the progression of DNA and RNA polymerases, preventing the synthesis of new DNA and RNA strands. nih.gov This blockage of transcription is considered a critical factor in triggering cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

The ability of aminophosphine platinum(II) complexes to interfere with these processes correlates with their adduct type. The bifunctional complex Com1, which forms cross-links, terminates DNA synthesis in vitro more efficiently than cisplatin. nih.govresearchgate.net Conversely, the monofunctional complex Com2, which does not significantly distort the DNA, only slightly blocks DNA synthesis. nih.govresearchgate.net This highlights a direct link between the ability to form bifunctional adducts and the capacity to inhibit DNA polymerase activity.

While the formation of covalent adducts is the most studied mechanism, some platinum complexes can also interact with DNA through non-covalent modes. mdpi.com These interactions are typically reversible and include:

Intercalation: Where a planar part of the complex inserts itself between the base pairs of the DNA double helix. mdpi.comnih.gov

Groove Binding: The complex fits into the minor or major groove of the DNA helix, interacting with the edges of the base pairs. mdpi.comnih.gov

Electrostatic Interactions: Positively charged platinum complexes can be electrostatically attracted to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com A specific form of this is the "phosphate clamp," where hydrogen bonds form between the am(m)ine ligands of a polynuclear platinum complex and the phosphate oxygen atoms on the DNA backbone. rsc.orgfrontiersin.org This mode of binding is distinct from classical intercalation or groove binding. rsc.org

These non-covalent interactions can serve as a preliminary step before covalent binding or, for certain inert complexes, can be the primary mode of interaction. rsc.orgmdpi.com

Protein Interaction Mechanisms of this compound

High Mobility Group (HMG) domain proteins, such as HMGB1, are a key class of proteins that specifically recognize and bind to the distorted DNA structures created by cisplatin adducts. nih.govnih.gov This binding is thought to shield the adducts from being identified and removed by the cell's nucleotide excision repair (NER) machinery. nih.gov By preventing repair, these proteins can potentiate the drug's cytotoxicity, leading to persistent signaling for cell cycle arrest and apoptosis. nih.gov

Mismatch repair (MMR) proteins also play a role, binding to certain platinum-DNA adducts and initiating signaling pathways that contribute to the cellular response. aacrjournals.org The interaction of platinum agents with other proteins, such as the copper chaperone Atox1, has also been investigated as part of their transport and detoxification within the cell. nih.gov

While the specific proteins that interact with DNA adducts formed by this compound or related aminophosphine complexes have not been fully characterized, it is hypothesized that the unique conformational changes these adducts induce nih.govresearchgate.net would lead to a distinct profile of protein recognition compared to cisplatin. This differential protein interaction could underlie the different activity profiles observed for this class of compounds. nih.gov

Platinum-Protein Adduct Formation

While DNA is the primary pharmacological target of most platinum drugs, interactions with proteins are significant and can influence the drug's transport, mechanism of action, and deactivation. nih.gov The activated Pt(II) species of this compound is a soft electrophile and readily reacts with soft nucleophiles found in proteins.

Sulfur-containing amino acid residues, specifically methionine and cysteine, are particularly efficient at coordinating with platinum. nih.gov These interactions can lead to the formation of stable platinum-protein adducts. The formation of these adducts can have several consequences:

Sequestration: Proteins, such as human serum albumin (HSA) in the bloodstream or intracellular proteins, can bind to the platinum complex, acting as a reservoir or deactivating it before it reaches its DNA target. nih.gov

Enzyme Inhibition: If the platinum binds to a critical residue in an enzyme's active site, it can inhibit its function.

Protein Cross-Linking: The platinum complex can react with multiple protein molecules, leading to protein oligomerization and aggregation, which can disrupt cellular functions. nih.gov

The specific nature of the ligands on the this compound complex would modulate the extent and nature of these protein interactions.

DNA-Protein Cross-Linking

DNA-protein cross-links (DPCLs) are highly cytotoxic lesions where a platinum complex forms a covalent bridge between a strand of DNA and a protein. nih.gov The formation of these bulky adducts presents a significant challenge to cellular processes like DNA replication and transcription. nih.govresearchgate.net

The mechanism for the formation of a DPCL by a compound like this compound typically involves a two-step process:

The activated Pt(II) complex first forms a monofunctional adduct with DNA, most commonly at the N7 position of a guanine base. nih.govnih.gov

This DNA-platinum adduct can then react with a nucleophilic amino acid residue (e.g., cysteine or histidine) on a closely associated protein, such as a histone or a transcription factor, completing the cross-link. nih.gov

Studies on cisplatin have shown that its monofunctional and intrastrand cross-links are precursors to the formation of DPCLs. nih.govnih.gov These ternary DNA-Pt-protein complexes are more disruptive to DNA metabolism than simple DNA adducts and are repaired less efficiently. nih.gov

Interactions with Proteins in DNA Damage Response Pathways

The formation of platinum-DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). rsc.org The cell's ability to recognize, signal, and repair this damage is critical to its fate.

Key protein interactions in the DDR pathway in response to platinum-induced damage include:

Damage Recognition: Proteins in the Nucleotide Excision Repair (NER) pathway are crucial for repairing platinum-induced DNA lesions. The heterodimer XPC/hHR23B is one of the initial sensors that recognizes the helix-distorting adducts formed by platinum drugs. nih.gov Mismatch repair (MMR) proteins can also recognize certain platinum adducts, which can contribute to signaling for apoptosis. nih.gov

Signal Transduction: Upon damage recognition, large protein kinases such as ATM and ATR are activated. mdpi.com These kinases phosphorylate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2, which orchestrate cell cycle arrest to allow time for repair. mdpi.com

Effector Proteins: The tumor suppressor protein p53 is a key effector in the DDR. Activated by the signaling cascade, p53 can induce cell cycle arrest or, if the damage is too extensive, initiate programmed cell death (apoptosis). mdpi.com

The specific structure of the adducts formed by this compound would influence which DDR proteins recognize the damage and how efficiently the repair or cell death programs are initiated. nih.gov

Investigation of Platinum-Protein Interactions via Spectroscopic and Computational Methods

A variety of advanced analytical techniques are employed to characterize the complex interactions between platinum compounds and proteins at a molecular level. abcam.complos.org These methods provide insight into binding affinity, stoichiometry, and structural changes.

MethodInformation ProvidedTypical Findings for Platinum Complexes
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of proteins (from tryptophan/tyrosine) upon drug binding to determine binding constants and the number of binding sites. nih.govnih.govQuenching of protein fluorescence indicates binding. Association constants (Ka) in the range of 105 M-1 are often observed. nih.gov
Circular Dichroism (CD) Spectroscopy Detects changes in the secondary structure (e.g., α-helix, β-sheet content) of a protein upon binding of the platinum complex. nih.govnih.govBinding can induce conformational changes, such as a reduction in the α-helical content of albumin. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides atomic-level detail on binding interfaces and dynamic interactions. Techniques like Pulsed Gradient Spin-Echo (PGSE) NMR can measure diffusion to monitor binding. nih.govnih.govCan identify specific amino acid residues involved in binding and characterize multiple weak binding sites that other methods might miss. nih.gov
Molecular Docking (Computational) Predicts the preferred binding orientation of the drug to the protein and estimates the binding energy. researchgate.netIdentifies potential binding pockets and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Cellular Uptake and Intracellular Processing of this compound

For this compound to reach its intracellular targets, it must first cross the cell membrane and then undergo chemical transformation into its active form.

Mechanisms of Cellular Accumulation (e.g., Transporter-Mediated Uptake)

The cellular internalization of substances can occur through various pathways, including passive diffusion and carrier-mediated transport. numberanalytics.com For platinum complexes, multiple mechanisms may be at play. While some passive diffusion of the neutral complex across the lipid bilayer is possible, transporter-mediated uptake is often a significant contributor to cellular accumulation.

Potential mechanisms for this compound uptake include:

Passive Diffusion: Small, lipophilic, and neutral molecules can diffuse across the cell membrane down their concentration gradient. The adamantyl group ("Admp") is a bulky, lipophilic moiety which could enhance this process.

Transporter-Mediated Uptake: Many drugs utilize influx transporters to enter cells. For platinum drugs, transporters such as the copper transporter 1 (CTR1) and organic cation transporters (OCTs) have been implicated, although their roles can vary depending on the specific complex and cell type. aopwiki.org

Endocytosis: This energy-dependent process involves the cell membrane engulfing the substance to form an intracellular vesicle. mdpi.com This is a primary uptake mechanism for nanoparticles and larger molecules and may be relevant for platinum complexes that aggregate or bind to cell-surface proteins. papyrusbio.com

Intracellular Activation and Ligand Exchange Processes (e.g., Chloride Substitution, Reduction of Pt(IV) to Pt(II))

This compound, as a Pt(IV) complex, is kinetically inert and must be activated intracellularly to become cytotoxic. researchgate.net This activation is a critical step that distinguishes Pt(IV) prodrugs from their Pt(II) counterparts. rsc.org

The activation process involves two main stages:

Reduction of Pt(IV) to Pt(II): The intracellular environment has a much lower reduction potential than the bloodstream, facilitated by endogenous reducing agents. Biological reductants like glutathione (B108866) (GSH) and ascorbic acid (AsA) are believed to be primarily responsible for reducing the Pt(IV) center to the more reactive Pt(II) state. syr.edu This process involves the transfer of two electrons and typically results in the release of the two axial ligands from the Pt(IV) complex. researchgate.net

Ligand Exchange (Aquation): Once the active Pt(II) species is formed, it undergoes ligand exchange, a process critical for DNA binding. Inside the cell, the concentration of chloride ions is low (~4-20 mM) compared to the bloodstream (~100 mM). This low chloride concentration favors the hydrolysis (or aquation) of the Pt-Cl bonds, where a chloride ligand is replaced by a water molecule. aopwiki.org This aquated platinum species is highly electrophilic and is the ultimate species that reacts with the nucleophilic sites on DNA. aopwiki.org

This two-step activation mechanism—intracellular reduction followed by aquation—is a hallmark of Pt(IV) prodrugs and is essential for the biological activity of a compound like this compound. nih.govrsc.org

Intracellular Reactivity with Endogenous Nucleophiles (e.g., Sulfur-Containing Compounds)

Upon entry into the cellular environment, the reactivity of platinum complexes like this compound is significantly influenced by the presence of various endogenous nucleophiles. Among the most crucial of these are sulfur-containing biomolecules, which are abundant in the cytoplasm and play a pivotal role in cellular detoxification and homeostasis. The interaction with these nucleophiles can be a critical determinant of the compound's ultimate fate, influencing its ability to reach its intended therapeutic target, DNA, and contributing to mechanisms of drug resistance.

The primary sulfur-containing nucleophiles that platinum compounds encounter intracellularly include the tripeptide glutathione (GSH) and metallothioneins (MTs), which are cysteine-rich proteins. nih.govnih.gov These molecules possess soft sulfur donor atoms that have a high affinity for the soft Lewis acid character of the platinum(II) center. ulb.ac.be This inherent reactivity can lead to the deactivation of the platinum drug before it can exert its cytotoxic effect. nih.govrsc.org The general mechanism of resistance to platinum drugs is often multifactorial, but frequently involves the inactivation of the drug through interaction with these thiol-containing species. rsc.org

Research into platinum complexes bearing bulky non-leaving group ligands, such as the adamantylamine moiety present in this compound, has revealed that steric hindrance can modulate this reactivity. nih.gov The adamantane (B196018) cage is a bulky, lipophilic group that can physically shield the platinum center from nucleophilic attack by molecules like glutathione. rsc.org This can result in a reduced rate of deactivation compared to less sterically hindered compounds such as cisplatin. rsc.org For instance, studies on trans-platinum complexes with a 1-adamantylamine ligand have indicated that the rate of reaction with GSH is lower than that of cisplatin. wikipedia.org This reduced deactivation by glutathione is considered an important factor in the cytotoxic effects of such complexes. wikipedia.org

The specific structure of this compound, which includes both an adamantylamine ligand and a phosphinyl group, suggests a unique reactivity profile. The phosphine (B1218219) ligand class, to which the dimethylphosphinyl group is related, is known to influence the electronic properties of the platinum center. These modifications, combined with the steric bulk of the adamantyl group, are critical in determining the rate and nature of the reactions with intracellular sulfur nucleophiles. While specific kinetic data for this compound's reaction with glutathione is not extensively documented in publicly available literature, comparisons with related adamantane-containing platinum complexes provide valuable insights.

Detailed Research Findings

Studies on various platinum complexes have established that the nature of the ligands coordinated to the platinum center dictates the kinetics and thermodynamics of the interaction with sulfur-containing biomolecules. For platinum(II) complexes, the aquated species are generally the most reactive forms. The reaction with thiols like L-cysteine and N-acetyl-L-cysteine often proceeds through an associative mechanism. rsc.org

The detoxification of platinum drugs by glutathione is a significant pathway. It is estimated that a substantial portion of a platinum drug that enters a cell is sequestered by binding to glutathione and other sulfur-containing molecules, with less than 1% typically reaching nuclear DNA. nih.gov This underscores the importance of understanding the factors that govern this reactivity. The introduction of sterically demanding ligands is a key strategy to mitigate this deactivation pathway. nih.gov

Below is a comparative table summarizing the reactivity and properties of related platinum complexes, which helps to contextualize the expected behavior of this compound.

Compound/Complex ClassKey LigandsObserved Reactivity with Glutathione (GSH)Implication for Intracellular Activity
Cisplatin Ammine, ChloroHigh reactivity, leading to rapid formation of Pt-GSH adducts.Significant portion of the drug is deactivated by GSH, contributing to resistance.
trans-[PtCl2(NH3)(1-adamantylamine)] Ammine, Chloro, 1-AdamantylamineRate of reaction with GSH is lower than that of cisplatin.Reduced deactivation by GSH may enhance cytotoxicity. wikipedia.org
Platinum(II) complexes with heterocyclic ligands Heterocyclic aminesReduced reactivity towards endogenous thiols due to steric hindrance.Increased stability under physiological conditions. nih.gov
This compound Ammine, Chloro, 1-(dimethylphosphinyl)methanamineExpected to have modulated reactivity due to the bulky adamantane-like structure and the electronic influence of the phosphinyl group.The combination of steric and electronic effects could potentially balance stability and reactivity.

This table is generated based on findings from related compounds to infer the potential properties of this compound.

Advanced Spectroscopic Characterization of I Admp Platinum Biological Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Platinum-Biomolecule Studies

NMR spectroscopy is a powerful, non-invasive tool for studying the structure, dynamics, and interactions of platinum complexes in solution at the atomic level.

¹⁹⁵Pt NMR for Chemical Environment, Coordination Sphere, and Binding Kinetics

Platinum possesses a spin-½ nucleus, ¹⁹⁵Pt, with a natural abundance of 33.8%, making it suitable for NMR studies. acs.org The ¹⁹⁵Pt chemical shift is highly sensitive to the nature of the atoms coordinated to the platinum center, the coordination geometry, and the oxidation state. muni.cznih.gov This sensitivity allows for precise characterization of the I-Admp-platinum coordination sphere.

The ¹⁹⁵Pt NMR chemical shifts cover a very wide range, allowing for the resolution of even subtle changes in the platinum's electronic environment. acs.org For platinum(II) complexes with adamantanamine derivatives, the geometry (cis or trans) and the nature of other ligands (e.g., halides) significantly influence the chemical shift. For instance, in a series of cis-Pt(amine)(adam)X₂ complexes (where adam = adamantanamine, X = Cl, I), the ¹⁹⁵Pt NMR spectra confirmed the presence of specific isomers in solution. acs.org For iodo complexes, the spectra sometimes indicate the presence of multiple isomers in equilibrium. acs.org The chemical shifts for platinum(II) complexes with adamantylamine ligands and a PtN₂Cl₂ coordination sphere are found in distinct regions. For example, trans-[PtCl₂(NH₃)(1-adamantylamine)] shows a ¹⁹⁵Pt NMR signal at -2198 ppm in DMF. muni.cz In contrast, platinum(IV) complexes, such as those with a PtN₂Cl₂O₂ coordination sphere, resonate at much lower fields, around 2500-2900 ppm. nih.govnih.gov This large difference in chemical shift is a definitive indicator of the platinum's oxidation state.

Binding kinetics and ligand exchange processes can also be monitored. The stability of platinum(II) complexes with adamantane (B196018) derivatives has been studied by monitoring changes in NMR spectra over time. For example, the exchange of a DMSO ligand in the coordination sphere with the deuterated solvent (DMSO-d₆) was observed via ¹H NMR, and ¹⁹⁵Pt NMR confirmed the resulting change in the platinum environment. rsc.org

Table 1: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum Complexes

Compound/Class Coordination Sphere Solvent ¹⁹⁵Pt Chemical Shift (ppm) Reference
trans-[PtCl₂(NH₃)(1-adamantylamine)] PtN₂Cl₂ DMF -2198 muni.cz
Platinum(II) Iodo-complexes PtN₂I₂ DMF Varies (isomer dependent) acs.org
cis,cis,trans-[PtCl₂N₂(O-ligand)₂] type PtCl₂N₂O₂ DMF-d₇ 2849 - 2853 nih.gov

¹H and ¹³C NMR for Ligand-Biomolecule Interactions and Structural Probes

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the organic ligands attached to the platinum center and for probing their interactions with biomolecules. nih.gov For this compound, these techniques confirm the structure of the adamantylamine ligand and reveal how its chemical environment changes upon coordination to platinum and subsequent interaction with targets like DNA or proteins. acs.orgrsc.org

Upon coordination to platinum, the ¹H and ¹³C signals of the adamantylamine ligand undergo shifts due to the electronic effects of the metal center. For example, in platinum(IV) complexes with adamantylamine, the NH₂ proton signals are observed downfield, indicating coordination. muni.cznih.gov The stability and interactions of these complexes can be tracked by monitoring these signals. The interaction of a platinum(II) complex bearing an adamantyl anchor with cucurbit researchgate.neturil (CB7), a macrocyclic host, was monitored by ¹H NMR. The spectra showed distinct, resolved signals for the adamantyl protons in the free and bound states, indicating a slow exchange regime and strong host-guest complex formation. uit.no

When an this compound complex interacts with a biomolecule such as a DNA oligonucleotide, changes in the chemical shifts (Chemical Shift Perturbations, CSPs) and line broadening of both the ligand and the biomolecule's protons can be observed. psu.edu Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide specific distance information, revealing the proximity of certain adamantyl protons to protons on the DNA, thereby defining the binding orientation. For instance, NOE cross-peaks between protons of a platinum-bound methylated phenanthroline ligand and DNA hexamer protons confirmed an intercalative binding mode. psu.edu Similarly, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments are used to resolve overlapping proton signals and can track changes in the ligand's structure upon binding. rsc.org

Electronic Spectroscopy for DNA Binding Analysis

Electronic spectroscopy, encompassing UV-Visible and Circular Dichroism, is a fundamental tool for studying the interactions between metal complexes and DNA. It provides valuable information on binding modes, affinity, and the resulting structural changes in the DNA.

UV/Vis Spectroscopic Titrations for Binding Affinity

UV-Visible spectroscopy is widely used to confirm the binding of platinum complexes to DNA and to quantify the strength of this interaction. nih.govnih.gov The DNA molecule has a strong absorption band around 260 nm due to the π-π* transitions of the nucleotide bases. Platinum complexes with aromatic ligands also possess characteristic absorption bands.

When an this compound complex binds to DNA, changes in the UV-Vis spectrum are typically observed. These changes can include hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), as well as bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. nih.gov Hypochromism coupled with a red shift is often indicative of an intercalative binding mode, where the ligand inserts between the DNA base pairs, leading to a stabilization that perturbs the electronic transitions. nih.gov

By systematically titrating a solution of DNA with increasing concentrations of the platinum complex and monitoring the spectral changes, a binding constant (Kₑ) can be calculated. This value provides a quantitative measure of the binding affinity. For example, the interaction of various titanium complexes containing adamantylamine with calf thymus DNA (CT-DNA) was studied, revealing binding constants in the range of 10³ M⁻¹. nih.gov For platinum complexes that bind non-covalently, affinity constants can reach ~10⁴ M⁻¹. nih.gov

Table 2: Illustrative DNA Binding Data from UV-Vis Titrations

Complex Type Biomolecule Observed Spectral Change Binding Constant (Kₑ) (M⁻¹) Reference
Ti(ada)₂(bzac)₂ ct-DNA Hyperchromism, Blue Shift 3.3 x 10³ nih.gov
Pt(II)-terpyridine complex ct-DNA Hypochromism ~10⁴ nih.gov

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular Dichroism (CD) spectroscopy is extremely sensitive to the chiral environment of molecules and is particularly powerful for studying the secondary structure of DNA. rsc.org The canonical B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.

Binding of a platinum complex can induce significant changes in the DNA's CD spectrum, reflecting alterations in its helical structure. muni.czresearchgate.net The nature of these spectral changes provides insight into the binding mode.

Intercalation: Classical intercalation by a ligand often leads to an increase in the intensity of both the positive and negative bands, along with a red shift in the positive band, which is associated with the unwinding and lengthening of the DNA helix. psu.edu

Groove Binding: This mode of interaction typically causes less pronounced changes in the DNA's intrinsic CD signal compared to intercalation. nih.gov

Covalent Binding: Covalent adducts, such as those formed by cisplatin (B142131), can cause significant distortions, including bending and unwinding of the DNA, leading to marked changes in the CD spectrum. muni.cz

For platinum(II) complexes with adamantane derivatives, biophysical assays using CD spectroscopy have shown that they interact with and alter the B-form of CT-DNA. rsc.org Similarly, the interaction of trans-adamplatin(II) with CT-DNA was monitored by CD, providing evidence of conformational changes. muni.cz In a study of titanium complexes with adamantylamine, the addition of the complex to CT-DNA resulted in a rise in molecular ellipticity and a spectral shift, indicating a significant perturbation of the DNA secondary structure. nih.gov

Vibrational Spectroscopy for Molecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is used to characterize the structure of this compound complexes and to identify which molecular groups are involved in interactions with biomolecules. acs.orgnih.gov

In the characterization of the platinum complexes themselves, FT-IR and Raman are used to identify key vibrational bands, such as N-H stretching of the amine group, C-H vibrations of the adamantyl cage, and low-frequency Pt-N and Pt-X (where X is a halide) stretching modes. acs.orguq.edu.au For example, in cis-Pt(amine)(adam)Cl₂ complexes, the Pt-Cl stretching vibrations (ν(Pt-Cl)) appear as characteristic bands in the far-IR and Raman spectra (e.g., ~330 cm⁻¹), confirming the cis geometry. acs.org The positions of these bands are sensitive to the coordination environment and can shift upon interaction with a biological target.

When studying the interaction with DNA, changes in the vibrational bands of both the platinum complex and the DNA can be observed. For instance, shifts in the vibrational frequencies of the phosphate (B84403) backbone (PO₂⁻) or the bases (e.g., C=O, C=N stretching) of DNA can indicate direct or indirect interaction with the platinum complex. Vibrational spectroscopy has been instrumental in studying the binding of various platinum complexes to DNA, providing evidence for the specific atoms involved in coordination. researchgate.net

Table 3: Selected IR Vibrational Frequencies (cm⁻¹) for Adamantanamine and its Platinum Complexes

Vibration 1-Adamantanamine (Free Ligand) cis-Pt(amine)(adam)Cl₂ type Assignment Reference
ν(N-H) ~3200-3300 ~3100-3250 N-H stretching acs.org
δ(N-H) ~1570 ~1570 N-H bending acs.org
ν(Pt-Cl) N/A ~320-340 Pt-Cl stretching acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a robust analytical technique used to investigate the structural changes in biological molecules, particularly proteins, upon interaction with external agents like this compound. nih.gov The method is highly sensitive to alterations in the secondary structure of proteins, which can be inferred from shifts in the characteristic amide band frequencies in the infrared spectrum. thermofisher.com

The interaction between a platinum compound and a transport protein, such as serum albumin, is a critical area of study. FT-IR spectroscopy can reveal the nature of this binding. rsc.org The most informative regions in a protein's IR spectrum are the Amide I and Amide II bands. thermofisher.com The Amide I band, occurring at approximately 1600-1700 cm⁻¹, is primarily due to the C=O stretching vibrations of the peptide backbone. Its precise frequency is indicative of the protein's secondary structure, such as α-helices, β-sheets, and random coils. thermofisher.com The Amide II band, found around 1500-1600 cm⁻¹, results from N-H bending and C-N stretching vibrations. thermofisher.com

When this compound binds to a protein, it can induce conformational changes. These structural perturbations alter the hydrogen-bonding network of the peptide backbone, leading to discernible shifts in the positions and intensities of the Amide I and Amide II bands. rsc.org For instance, a decrease in the α-helical content and an increase in β-sheet or random coil structures would be reflected in the deconvolution of the Amide I peak. nih.gov Studies on similar platinum complexes have shown that such interactions can be noncovalent, which is a desirable characteristic as it implies the drug can be transported by the protein and subsequently released to interact with its ultimate target, DNA. rsc.org

Below is a data table illustrating typical shifts in FT-IR amide bands of a protein like Bovine Serum Albumin (BSA) upon binding to a platinum compound.

Table 1: Representative FT-IR Spectral Data for Protein-Platinum Compound Interaction

Vibrational Mode Wavenumber (cm⁻¹) - Free Protein Wavenumber (cm⁻¹) - Protein-Pt Complex Structural Interpretation of Shift
Amide I (α-Helix) ~1656 ~1652 Destabilization/unfolding of α-helical structure. thermofisher.comrsc.org
Amide I (β-Sheet) ~1635 ~1638 Increase or rearrangement of β-sheet structures. thermofisher.com

| Amide II | ~1548 | ~1545 | Perturbation of the N-H bending environment due to binding. thermofisher.com |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed chemical and structural information, offering a molecular fingerprint of a sample. arcadiascience.com It is particularly advantageous for studying biological systems as it is not hampered by interference from water and typically requires no labeling or extensive sample preparation. nih.gov However, the inherent weakness of the Raman signal is a significant limitation.

This limitation is overcome by Surface-Enhanced Raman Scattering (SERS), a technique that can amplify the Raman signal by many orders of magnitude (up to 10¹¹ or more). edinst.com This massive enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically gold or silver. nikalyte.com The interaction of light with surface plasmons on the metal nanostructures creates intense localized electromagnetic fields, dramatically boosting the Raman scattering of nearby molecules. edinst.comnikalyte.com

For platinum-based anticancer drugs, the principal biological target is DNA. ontosight.airesearchgate.net Raman and SERS are exceptionally well-suited to study the specifics of drug-DNA interactions. Research on analogous platinum compounds, such as carboplatin (B1684641), has demonstrated that these techniques can pinpoint the exact binding sites on the DNA molecule. nih.gov The interaction of this compound with DNA is expected to form covalent adducts, primarily at the nitrogen atoms of the purine (B94841) bases. ontosight.ainih.gov

SERS studies can identify these binding events by monitoring changes in the Raman bands corresponding to the vibrational modes of the DNA bases. For example, the binding of platinum to the N7 atom of guanine (B1146940) and adenine (B156593), the most common binding sites for platinum drugs, would cause significant changes in the intensity and position of the characteristic ring-breathing modes of these bases. nih.gov Furthermore, perturbations to the DNA's phosphate-sugar backbone can also be detected, providing a comprehensive picture of the conformational changes induced by the drug. nih.gov

The table below summarizes key Raman bands of DNA bases and the expected changes upon platination, based on findings from similar platinum complexes. nih.gov

Table 2: Key Raman/SERS Bands for Monitoring this compound-DNA Interaction

DNA Base Key Vibrational Mode Wavenumber (cm⁻¹) - Free DNA Expected Change Upon Platination Putative Binding Site
Guanine Ring Breathing ~682 Intensity decrease, slight shift Interaction at N7 position. nih.gov
Adenine Ring Breathing ~730 Intensity decrease, slight shift Interaction at N7 position. nih.gov
Cytosine Ring Breathing ~784 Minor shift/broadening Possible minor interaction. nih.gov
Thymine Ring Breathing ~750 Minimal to no change Not a primary binding site. nih.gov

| Backbone | O-P-O Stretch | ~835 | Shift and/or broadening | Conformational perturbation of the DNA backbone. nih.gov |

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The term "Admp" may refer to a ligand derived from adamantane, and several computational studies have been conducted on platinum complexes incorporating adamantane-based ligands. For instance, theoretical investigations using Density Functional Theory (DFT) have been employed to understand the structure and electronic properties of platinum complexes with ligands such as adamantanemethylcyanamide and 1,3,5-triaza-7-phosphaadamantane (PTA).

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Computational and Theoretical Investigations of I Admp Platinum

Computational Docking and Binding Mode Predictions for Biomolecular Targets

Currently, there is a lack of publicly available scientific literature detailing computational docking studies and binding mode predictions specifically for the compound I-Admp-platinum with biomolecular targets such as DNA or proteins. While computational methods are widely used to predict the interactions of platinum-based compounds with biological macromolecules, research focusing on this particular iodido-diamantane derivative has not been reported in the accessible scientific domain.

Computational docking is a critical tool in medicinal chemistry used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For platinum complexes, these studies are instrumental in understanding how they interact with their biological targets, which is crucial for predicting their potential as therapeutic agents. The adamantane (B196018) moiety in this compound, due to its lipophilicity and bulk, would be expected to significantly influence its binding interactions. However, without specific docking studies, any description of its binding mode would be purely speculative.

Analysis of Non-Covalent Interactions within this compound Complexes and their Adducts

Detailed analyses of the non-covalent interactions within this compound complexes and their adducts are not available in the current body of scientific literature. The study of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, is essential for a comprehensive understanding of the structure, stability, and reactivity of metal complexes and their interactions with biological systems.

Mechanistic Basis of Cellular Response to I Admp Platinum

Molecular Pathways Initiated by Platinum-DNA Adducts (e.g., DNA Damage Sensing)

I-Admp-platinum, like other platinum(II) complexes, is understood to exert its biological activity through the formation of adducts with DNA. ontosight.ai This process begins with the compound entering the cell, where it can then bind to DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. ontosight.ai These platinum-DNA adducts create distortions in the DNA double helix, which are recognized by various sensor proteins that are part of the DNA damage response (DDR) network.

The primary sensors for DNA damage include protein complexes that can detect specific types of DNA lesions. For the types of bulky adducts formed by platinum compounds, the nucleotide excision repair (NER) pathway is often a key player. Proteins such as Xeroderma Pigmentosum Complementation Group C (XPC) and Replication Protein A (RPA) are involved in the initial recognition of this damage. Additionally, for more complex lesions like interstrand crosslinks, which can be formed by platinum drugs, a more intricate interplay of pathways involving Fanconi Anemia (FA) proteins and Homologous Recombination (HR) factors is required for detection. Once a lesion is detected, these sensor proteins recruit a cascade of other proteins to the site of damage to initiate downstream signaling.

DNA Repair Mechanisms and Platinum Adduct Processing

Once platinum-DNA adducts are detected, the cell employs several DNA repair mechanisms to remove the lesions and restore the integrity of the genome. The specific pathway utilized depends on the type of adduct formed and the phase of the cell cycle.

The Nucleotide Excision Repair (NER) pathway is a major mechanism for repairing the bulky, helix-distorting adducts created by platinum compounds. This process involves the recognition of the damaged DNA, followed by the unwinding of the DNA helix around the lesion by helicases. Subsequently, endonucleases cut the damaged strand on both sides of the adduct, and the resulting gap is filled in by a DNA polymerase using the undamaged strand as a template. Finally, DNA ligase seals the nick to complete the repair.

For the repair of double-strand breaks (DSBs), which can arise when a replication fork encounters a platinum adduct, cells primarily use two pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) . HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break and is predominantly active in the S and G2 phases of the cell cycle. NHEJ, on the other hand, can operate throughout the cell cycle and directly ligates the broken DNA ends, a process that is more prone to errors. The choice between these pathways is critical in determining the cellular outcome following platinum-induced damage.

Cellular Signaling Cascades in Response to DNA Damage (e.g., Cell Cycle Perturbations, Apoptosis Induction at a Molecular Level)

The detection of this compound-induced DNA damage triggers signaling cascades that can lead to cell cycle arrest or apoptosis. These pathways are crucial for preventing the propagation of damaged DNA.

Cell Cycle Perturbations: Upon sensing DNA damage, checkpoint kinases such as ATM and ATR are activated. These kinases phosphorylate a variety of downstream targets, including the checkpoint proteins CHK1 and CHK2, which in turn can inhibit cyclin-dependent kinases (CDKs). This inhibition prevents the cell from progressing through the cell cycle, providing time for DNA repair. For instance, the p53 tumor suppressor protein can be stabilized in response to DNA damage and can induce the expression of p21, a potent inhibitor of CDKs, leading to a G1/S or G2/M phase arrest.

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell can initiate apoptosis. This process is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. DNA damage can lead to the p53-mediated upregulation of pro-apoptotic proteins like BAX, which can then trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis. Furthermore, signaling through mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, has been shown to play a complex and sometimes contradictory role in mediating either cell survival or apoptosis in response to platinum-induced damage.

Intrinsic and Acquired Molecular Resistance Mechanisms (e.g., Detoxification Systems like Glutathione (B108866)/Metallothionein, Altered Transporter Expression/Localization, DNA Repair Efficiency)

Cellular resistance to platinum compounds like this compound can be present intrinsically or acquired after exposure to the drug. These resistance mechanisms can significantly limit the therapeutic efficacy of the compound.

Detoxification Systems: Cells can inactivate platinum compounds through detoxification systems. ontosight.aiGlutathione (GSH) , a cellular antioxidant, can bind to platinum agents, leading to their detoxification and subsequent efflux from the cell. ontosight.ai Similarly, metallothioneins (MTs) , which are cysteine-rich proteins involved in metal homeostasis, can also sequester and inactivate platinum drugs. ontosight.ai Increased levels of GSH and MTs are often associated with platinum resistance.

Altered Transporter Expression/Localization: The amount of a platinum drug that reaches its target DNA is dependent on cellular influx and efflux transporters. ontosight.ai Reduced influx, for example through decreased expression of copper transporter 1 (CTR1), or increased efflux through ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 2 (MRP2), can lower the intracellular concentration of the drug, thereby conferring resistance. ontosight.ai

DNA Repair Efficiency: Enhanced DNA repair capacity is a well-established mechanism of platinum resistance. Overexpression of components of the NER pathway, such as the ERCC1 protein, can lead to more efficient removal of platinum-DNA adducts, allowing the cell to survive. Similarly, alterations in the efficiency of HR or other repair pathways can also contribute to resistance by enabling the cell to better tolerate the DNA damage induced by the platinum compound.

Compound Name
This compound
Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum
Cisplatin (B142131)
Carboplatin (B1684641)
Oxaliplatin (B1677828)
Glutathione
Metallothionein

Comparative Analysis with Other Platinum Complexes

Structural and Mechanistic Divergences from Clinically Relevant Platinum Agents (e.g., Cisplatin (B142131), Carboplatin (B1684641), Oxaliplatin)

The fundamental differences between I-Admp-platinum and its clinical predecessors—cisplatin, carboplatin, and oxaliplatin (B1677828)—are rooted in their coordination chemistry, which dictates their subsequent biological behavior.

Structural Divergences:

The core structure of cisplatin consists of a platinum(II) ion coordinated to two ammine ligands and two chloride leaving groups in a cis configuration. This specific geometry is crucial for its mechanism of action. Carboplatin maintains the two ammine ligands but replaces the reactive chlorides with a more stable bidentate cyclobutane (B1203170) dicarboxylate ligand. This modification reduces the rate of hydrolysis, thereby altering its reactivity and toxicity profile. Oxaliplatin diverges further by replacing the ammine groups with a bulky, bidentate trans-1,2-diaminocyclohexane (DACH) ligand, while the leaving group is a bidentate oxalate.

This compound introduces a distinct structural element: the 1-(dimethylphosphinyl)methanamine ligand. This ligand is fundamentally different from the simple ammine groups of cisplatin and carboplatin and the DACH ligand of oxaliplatin. The presence of a phosphinyl group (a phosphorus-containing functional group) introduces unique electronic and steric properties to the complex. ontosight.ai Phosphine (B1218219) ligands are known to be strong σ-donors, which can significantly influence the electronic environment and reactivity of the platinum center. uef.fi

FeatureCisplatinCarboplatinOxaliplatinThis compound
Platinum Oxidation State Pt(II)Pt(II)Pt(II)Pt(II)
Non-leaving Ligand(s) Two ammine (NH₃) groupsTwo ammine (NH₃) groupstrans-1,2-diaminocyclohexane (DACH)One ammine (NH₃) group and one 1-(dimethylphosphinyl)methanamine ligand
Leaving Group(s) Two chloride (Cl⁻) ionsBidentate cyclobutane dicarboxylateBidentate oxalateTwo chloride (Cl⁻) ions
Key Structural Feature cis geometry with labile chloridesChelate ring from dicarboxylate ligandBulky DACH carrier ligandPhosphinyl group on a carrier ligand

Mechanistic Divergences:

The established mechanism for cisplatin, carboplatin, and oxaliplatin begins with aquation, where the leaving groups are replaced by water molecules inside the cell, a process driven by the low intracellular chloride concentration. This "activated" platinum species then forms covalent bonds, primarily with the N7 position of purine (B94841) bases in DNA, leading to the formation of DNA adducts. researchgate.netrsc.org The most significant of these are 1,2-intrastrand cross-links, which cause a distinct bend in the DNA helix, obstructing DNA replication and transcription and ultimately triggering apoptosis. acs.org

While carboplatin follows a similar pathway, its more stable dicarboxylate leaving group results in a much slower rate of aquation and DNA adduct formation. nih.gov Oxaliplatin's bulky DACH ligand forms adducts that are structurally different and more sterically demanding than those of cisplatin. researchgate.net These bulky adducts are less efficiently recognized and repaired by cellular machinery, such as the mismatch repair system, which is a key reason why oxaliplatin often lacks cross-resistance with cisplatin. nih.govresearchgate.net

This compound, by virtue of its phosphinyl ligand, is expected to exhibit mechanistic divergences. Platinum complexes featuring phosphine ligands have been shown to possess different mechanisms of action compared to cisplatin. iiarjournals.org While DNA remains a potential target, these complexes may not rely solely on the formation of conventional DNA cross-links. The steric bulk and lipophilicity imparted by phosphine-containing ligands can alter cellular uptake and subcellular localization. royalsocietypublishing.orgresearchgate.net Research on various platinum-phosphine complexes indicates that they can induce apoptosis through alternative pathways, including mechanisms that are not directly dependent on arresting the cell cycle in the S phase, a hallmark of cisplatin. nih.goviiarjournals.org

Unique Interaction Profiles and Biological Activity Paradigms of this compound Compared to Other Platinum(II) and Platinum(IV) Compounds

The unique structural features of this compound suggest a distinct profile of interactions with biological molecules and a different paradigm of activity compared to both conventional Pt(II) agents and investigational Pt(IV) compounds.

Comparison with Platinum(II) Compounds:

The interaction profile of cisplatin is characterized by its high affinity for DNA. In contrast, platinum-phosphine complexes often exhibit different biological targets. Studies on related compounds show that they can be localized primarily in the cytoplasm and can target mitochondria. nih.gov This shift in targeting can lead to a different mode of cytotoxicity, such as the excessive generation of reactive oxygen species (ROS) and the induction of apoptosis through mitochondrial pathways. nih.govnih.gov This represents a significant paradigm shift from the DNA-damage-centric model of cisplatin.

Furthermore, the introduction of phosphine ligands has been a strategy to overcome cisplatin resistance. iiarjournals.org Some platinum-phosphine complexes have demonstrated potent cytotoxicity in cisplatin-resistant cell lines, suggesting their mechanism of action bypasses the resistance pathways that affect cisplatin, such as reduced drug accumulation or enhanced DNA repair. iiarjournals.orgunive.it Therefore, this compound's interaction profile may be less reliant on the specific DNA-repair status of a cancer cell.

Comparison with Platinum(IV) Compounds:

Platinum(IV) complexes, such as the investigational agent satraplatin, are characterized by an octahedral geometry and are kinetically more inert than their Pt(II) counterparts. They are considered prodrugs that must be reduced to the active Pt(II) form within the cell to exert their effect. This design offers potential advantages, such as reduced reactivity during circulation and the possibility of oral administration.

A notable class of investigational Pt(IV) compounds includes those with adamantylamine ligands. These bulky, lipophilic ligands are designed to increase cellular uptake and overcome resistance. iiarjournals.org While this compound is a Pt(II) complex, its phosphinyl ligand may confer some similar advantages. The lipophilicity and steric properties of the ligand can influence membrane transport and accumulation within the cell, a property that is a key design feature of many advanced Pt(IV) prodrugs. nih.gov However, unlike Pt(IV) complexes, this compound does not require reductive activation, meaning its cytotoxic activity is more direct upon entering the cell and subsequent aquation. This gives it a different kinetic and metabolic profile compared to Pt(IV) agents.

Compound ClassPrimary Cellular Target(s)Activation MechanismKey Biological Paradigm
Clinically Relevant Pt(II) Agents (Cisplatin, Carboplatin, Oxaliplatin)Nuclear DNAAquation (hydrolysis) of leaving groupsInduction of apoptosis via DNA damage response from covalent DNA adducts. researchgate.netrsc.org
This compound (Pt(II)) Likely DNA and potentially mitochondriaAquation of chloride leaving groupsPotential for dual action: DNA damage and mitochondrial disruption (e.g., ROS generation). nih.gov May overcome classical resistance mechanisms.
Investigational Pt(IV) Agents (e.g., Satraplatin)Nuclear DNA (after activation)Intracellular reduction to active Pt(II) species, followed by aquation.Prodrug strategy to improve stability and pharmacokinetic properties.

Methodological Advancements and Future Research Directions in Platinum Coordination Chemistry and Chemical Biology

Integration of Multi-Omics and Biophysical Techniques for Comprehensive Mechanistic Insight

A thorough understanding of the mechanism of action of platinum compounds requires a multi-faceted approach that combines systems-level analysis with detailed molecular interaction studies. The integration of multi-omics and biophysical techniques provides a powerful toolkit for elucidating the complex biological consequences of platinum drug administration.

Multi-omics approaches—which encompass genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the cellular response to a compound. frontlinegenomics.com By simultaneously analyzing different molecular layers, researchers can move beyond a single-target focus to appreciate the broader network of pathways affected by a platinum complex. frontlinegenomics.companomebio.com For instance, integrated analysis can reveal how the expression of an RNA transcript may not directly correlate with the expression of its corresponding protein, highlighting the importance of a multi-layered view. frontlinegenomics.com In the context of platinum-based chemotherapy, multi-omics has been used to identify novel cancer-associated fibroblast (CAF) subtypes that influence treatment sensitivity, demonstrating the power of this approach in understanding the tumor microenvironment's role in drug response. nih.gov Applying these methods to I-Admp-platinum could pinpoint specific metabolic or signaling pathways that are uniquely altered, offering clues to its mechanism of action and potential resistance pathways. panomebio.com

Complementing the broad view of multi-omics, biophysical techniques provide high-resolution information on the direct interactions between platinum complexes and their biological targets. iapchem.org These methods are crucial for characterizing the binding affinity, kinetics, thermodynamics, and structural consequences of drug-target engagement. iapchem.orgdrugtargetreview.com Techniques such as X-ray crystallography can provide atomic-level detail of how a platinum complex like this compound forms adducts with DNA. mdpi.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), can study these interactions in solution, providing dynamic and structural information. drugtargetreview.com Other key techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the binding kinetics and thermodynamic forces driving the interaction, respectively. drugtargetreview.commdpi.com

Table 1: Key Biophysical Techniques for Studying Platinum-Biomolecule Interactions This table is interactive. You can sort and filter the data.

Technique Information Provided Application to this compound Supporting Evidence
X-Ray Crystallography Provides high-resolution, 3D atomic structure of a molecule or a complex. Determining the precise structure of this compound-DNA adducts or its binding to proteins. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers information on molecular structure, dynamics, and binding interactions in solution. Studying the structural changes in DNA or proteins upon binding of this compound. drugtargetreview.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Confirming the formation of adducts between this compound and biomolecules like DNA or Human Serum Albumin (HSA). iapchem.org
Surface Plasmon Resonance (SPR) Measures binding kinetics (association and dissociation rates) and affinity in real-time. Quantifying the binding and dissociation rates of this compound to its target, such as a specific DNA sequence. drugtargetreview.commdpi.com
Isothermal Titration Calorimetry (ITC) Directly measures the heat change during a binding event to determine affinity, stoichiometry, and thermodynamic parameters (enthalpy, entropy). Characterizing the thermodynamic profile of the interaction between this compound and its target biomolecules. mdpi.com

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary structure of macromolecules like proteins and DNA. | Investigating conformational changes in HSA or DNA structure after binding with this compound. | nih.gov |

The integration of these two pillars of modern research—multi-omics for a systems-level view and biophysics for a detailed mechanistic view—is essential for building a comprehensive understanding of how novel compounds like this compound function.

Development of Novel Platinum Complexes with Tunable Reactivity and Specificity

The success of first-generation platinum drugs has spurred extensive research into designing new complexes with improved pharmacological profiles. nih.gov The primary goals are to enhance specificity for tumor cells, circumvent resistance mechanisms, and broaden the spectrum of activity. nih.gov this compound, or Amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum, represents one such effort to create a novel platinum(II) complex. ontosight.ai Its structure, featuring a central platinum ion coordinated to an ammine group, two chloride ions, and a 1-(dimethylphosphinyl)methanamine ligand, is a departure from the classic cisplatin (B142131) scaffold. ontosight.ai

The development of new platinum agents often focuses on modifying the ligand sphere to precisely control or "tune" the complex's properties. Key strategies include:

Modulating Reactivity: The reactivity of a platinum complex is critical. For example, the high reactivity of transplatin leads to its rapid deactivation before it can reach its target DNA. nih.gov By altering the non-leaving ligands (the "ammine" portion), chemists can influence the electronic properties of the platinum center and thus its reactivity. The choice of leaving groups (the "chloride" portion) also dictates the rate of aquation and subsequent binding to DNA. researchgate.net

Altering Lipophilicity: The structure of the ligands can be adjusted to control the compound's solubility and its ability to cross cell membranes. nih.gov This is crucial for ensuring the drug can reach its intracellular target.

Introducing New Binding Modes: While cisplatin primarily forms 1,2-intrastrand crosslinks on DNA, novel complexes are being designed to form different types of DNA adducts that may be more difficult for cancer cells to repair. nih.gov This includes the development of dinuclear and polynuclear platinum complexes that can create long-range or interstrand crosslinks. nih.gov

Developing Prodrugs: A promising approach involves the use of platinum(IV) complexes. nih.gov These octahedral complexes are generally more stable and kinetically inert than their platinum(II) counterparts, allowing them to act as prodrugs that are activated to the cytotoxic Pt(II) form within the tumor environment. nih.govnih.gov

The tunability of platinum complexes also extends to their photophysical properties. By incorporating specific ligands, researchers can create luminescent platinum complexes whose emissive colors can be adjusted. acs.org This opens up applications in bio-imaging and as sensors, adding another layer of functionality beyond direct cytotoxicity. rsc.org

Table 2: Comparison of Strategies in the Development of Novel Platinum Complexes This table is interactive. You can sort and filter the data.

Strategy Description Example Compound Class Desired Outcome Supporting Evidence
Ligand Modification Systematically changing the non-leaving (carrier) and leaving ligands to alter electronic properties, stability, and lipophilicity. This compound Tuned reactivity, improved cellular uptake, circumvention of resistance. ontosight.ainih.gov
Pt(IV) Prodrugs Utilizing a more stable, less reactive octahedral Pt(IV) oxidation state that is reduced to the active Pt(II) form intracellularly. Platinum(IV) complexes with axial ligands Reduced systemic toxicity, activation targeted to the tumor microenvironment. nih.govnih.gov
Multinuclear Complexes Synthesizing complexes with two or more platinum centers linked together. BBR3464 Formation of unique DNA adducts (e.g., long-range interstrand crosslinks) that are difficult to repair. nih.gov

| Functional Ligands | Incorporating ligands that have their own biological activity or can direct the complex to a specific target. | Terpyridine-based complexes | Targeted delivery, dual-mode action, applications in photodynamic therapy or bio-imaging. | rsc.org |

Advanced In Vitro Model Systems for Studying Platinum-Biomolecule Interactions

The evaluation of novel platinum complexes like this compound requires model systems that accurately predict their behavior in humans. For decades, the standard has been two-dimensional (2D) monolayer cell cultures. nih.gov While useful for initial high-throughput screening due to their low cost and reproducibility, 2D models fail to capture the complex three-dimensional (3D) architecture and microenvironment of a solid tumor. nih.govfrontiersin.org In 2D cultures, cells have uniform access to nutrients and the tested drug, which does not reflect the gradients and penetration barriers present in vivo. nih.gov

To bridge the gap between simplistic 2D cultures and complex in vivo systems, researchers have developed advanced in vitro models:

Spheroids: These are 3D aggregates of cancer cells that self-assemble. They mimic several features of small, avascular tumors, including the formation of nutrient and oxygen gradients and the development of a necrotic core. nih.govfrontiersin.org

Organoids: Organoids are more complex 3D structures grown from stem cells or patient-derived tissue (Patient-Derived Organoids or PDOs). frontiersin.orgfrontiersin.org They can recapitulate the tissue architecture and cellular heterogeneity of the original tumor, making them powerful tools for predicting patient-specific drug responses. frontiersin.org Studies have shown that PDOs can predict a patient's clinical response to platinum chemotherapy. frontiersin.org

Microfluidic Systems (Tumor-on-a-Chip): These devices use microfabrication to create channels and chambers that culture cells under continuous fluid flow. frontiersin.orgdovepress.com This dynamic environment can simulate blood flow and allow for the co-culture of different cell types (e.g., tumor cells, endothelial cells, immune cells) to better model the complex tumor microenvironment. frontiersin.orgdovepress.com

These advanced models provide a more physiologically relevant context for studying how a compound like this compound interacts with biomolecules. nih.gov They allow for the assessment of factors like drug penetration through tissue and the influence of cell-cell interactions on treatment efficacy, offering a more accurate preclinical evaluation than what is possible with 2D cultures alone. nih.govnih.gov

Table 3: Comparison of In Vitro Cancer Models for Drug Evaluation This table is interactive. You can sort and filter the data.

Model Type Key Features Advantages Limitations Supporting Evidence
2D Monolayer Culture Cells grown on a flat, plastic surface. Low cost, high-throughput, highly reproducible. Lacks 3D architecture and tumor microenvironment; poor predictive value for in vivo efficacy. nih.govfrontiersin.org
3D Spheroids Self-assembled 3D aggregates of cancer cells. Mimics 3D cell-cell interactions, forms nutrient/oxygen gradients, simple to generate. Lacks cellular heterogeneity and vascularization of larger tumors. nih.govfrontiersin.org
Organoids (PDOs) 3D cultures derived from patient tumors that self-organize. Recapitulates histology and genetic diversity of the original tumor; high predictive power for patient-specific response. Time-consuming to establish, higher cost, requires specialized culture conditions. frontiersin.orgfrontiersin.org

| Microfluidic Systems (Tumor-on-a-Chip) | Cells cultured in microfabricated devices with fluid flow. | Allows for dynamic culture conditions and co-culture of multiple cell types to mimic the tumor microenvironment. | Complex setup, can be lower throughput than other systems. | frontiersin.orgdovepress.com |


Q & A

Q. What methodologies are recommended for synthesizing I-Admp-platinum complexes with high purity?

To ensure reproducibility and purity, employ techniques such as X-ray crystallography for structural validation, nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Document reaction conditions (e.g., temperature, solvent systems, and stoichiometry) systematically .

Q. How should researchers characterize the stability of this compound under physiological conditions?

Use accelerated stability testing in simulated biological fluids (e.g., phosphate-buffered saline at 37°C) combined with mass spectrometry to monitor degradation products. Include kinetic studies to determine half-life and identify instability triggers (e.g., pH sensitivity) .

Q. What are the critical parameters for designing in vitro cytotoxicity assays for this compound?

Standardize cell lines (e.g., cisplatin-resistant vs. sensitive variants), control for platinum uptake variability via inductively coupled plasma mass spectrometry (ICP-MS), and validate results using multiple assay types (e.g., MTT, apoptosis markers). Replicate experiments across independent labs to confirm robustness .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data between in vitro and in vivo models of this compound be resolved?

Apply triangulation by cross-validating results with pharmacokinetic/pharmacodynamic (PK/PD) modeling, histopathological analysis of tumor tissues, and multi-omics approaches (e.g., metabolomics to assess off-target effects). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies optimize this compound’s ligand design to enhance tumor targeting?

Implement density functional theory (DFT) to predict ligand-protein binding affinities and molecular dynamics simulations to assess cellular penetration. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell models) and in vivo imaging (e.g., fluorescently tagged analogs) .

Q. How should researchers address discrepancies in genomic toxicity profiles of this compound across studies?

Conduct meta-analyses of existing datasets using standardized bioinformatics pipelines (e.g., CRISPR screen harmonization) and validate findings with single-cell RNA sequencing. Include sensitivity analyses to control for confounding variables like batch effects or sample heterogeneity .

Methodological Frameworks

Q. What experimental designs are suitable for comparing this compound’s efficacy with existing platinum-based therapies?

Adopt a randomized block design with stratified patient-derived xenograft (PDX) models. Use mixed-effects models to account for inter-tumor variability and Bayesian statistics to quantify therapeutic superiority margins .

Q. How can ethical considerations in this compound research be systematically integrated into study protocols?

Follow Institutional Review Board (IRB) guidelines for preclinical-to-clinical translation, emphasizing 3R principles (Replacement, Reduction, Refinement) in animal studies. Document ethical limitations in data management plans (DMPs), including consent protocols for human tissue use .

Data Management & Reproducibility

Q. What practices ensure reproducibility in this compound’s pharmacokinetic studies?

Publish raw datasets (e.g., plasma concentration-time curves) in public repositories like Zenodo, alongside detailed metadata on instrumentation calibration and sampling intervals. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.